Piperazin-1-yl-piperidin-1-yl-methanone

Description

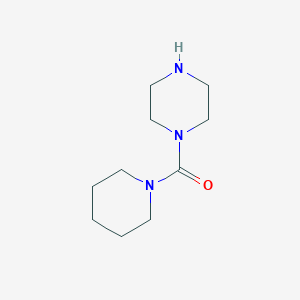

Structure

3D Structure

Properties

IUPAC Name |

piperazin-1-yl(piperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c14-10(12-6-2-1-3-7-12)13-8-4-11-5-9-13/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEVTVIFIFPALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360257 | |

| Record name | Piperazin-1-yl-piperidin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41340-88-9 | |

| Record name | Piperazin-1-yl-piperidin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-PIPERIDINYLCARBONYL)PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Piperazine-Piperidine Carboxamide Scaffold

An In-Depth Technical Guide to the Synthesis of (Piperazin-1-yl)(piperidin-1-yl)methanone

The (Piperazin-1-yl)(piperidin-1-yl)methanone core represents a privileged scaffold in modern medicinal chemistry. This structure, featuring a piperidine ring and a piperazine ring linked by a central carbonyl group, serves as a versatile building block in the development of novel therapeutic agents. Its prevalence is due to the favorable physicochemical properties conferred by the two saturated heterocycles, which can improve aqueous solubility, metabolic stability, and oral bioavailability. Furthermore, the distinct nitrogen atoms on both rings offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity and selectivity against various biological targets. Derivatives of this core have been investigated for a range of applications, including as antipsychotics and inhibitors of specific enzymes like Fatty Acid Amide Hydrolase (FAAH).[1][2] This guide provides a detailed, field-proven protocol for the synthesis of the parent (piperazin-1-yl)(piperidin-1-yl)methanone, emphasizing the chemical rationale behind the chosen methodology.

Synthetic Strategy: A Logic-Driven Approach

The core transformation required for the synthesis of (piperazin-1-yl)(piperidin-1-yl)methanone is the formation of a urea-like amide bond between the nitrogen atom of a piperidine ring and a nitrogen atom of a piperazine ring. A direct coupling of piperidine and piperazine with a carbonylating agent is unfeasible due to the symmetrical nature of piperazine, which possesses two reactive secondary amine sites. Such an approach would lead to a complex mixture of products, including undesired di-substituted piperazine and polymeric materials.

Therefore, a robust and efficient synthesis necessitates a protection-coupling-deprotection strategy. The most logical approach involves:

-

Protection: Selectively blocking one of the nitrogen atoms of piperazine to ensure mono-acylation. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.[3] The starting material thus becomes 1-BOC-piperazine, a commercially available and widely used intermediate.[3][4]

-

Coupling: Activating the piperidine moiety to form a reactive acyl donor that can readily undergo nucleophilic attack by the free secondary amine of 1-BOC-piperazine. This is efficiently achieved by reacting piperidine with a carbonylating agent like triphosgene or 1,1'-Carbonyldiimidazole (CDI) to form a highly reactive intermediate in situ. This intermediate is then immediately trapped by 1-BOC-piperazine. This method is a cornerstone of modern amide and urea synthesis.[5]

-

Deprotection: Removing the Boc group from the resulting protected intermediate to yield the final target compound. This is cleanly accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which selectively cleaves the acid-labile Boc group without affecting the newly formed amide bond.

This strategic sequence ensures high yields, excellent purity, and predictable outcomes, making it a self-validating and trustworthy protocol for researchers and drug development professionals.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the two-step synthesis, from starting materials to the final product.

References

- 1. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. PIPERAZIN-1-YL-PIPERIDIN-1-YL-METHANONE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

"Piperazin-1-yl-piperidin-1-yl-methanone" mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Piperazin-1-yl-piperidin-1-yl-methanone Derivatives as Monoacylglycerol Lipase (MAGL) Inhibitors

Introduction: A Focus on a Promising Therapeutic Target

The compound "this compound" represents a versatile chemical scaffold. The specific biological activity of molecules based on this structure is dictated by the chemical groups attached to the piperazine and piperidine rings. Research into derivatives of this scaffold has revealed a wide array of pharmacological activities, including potential applications in oncology, neurodegenerative diseases, and infectious diseases[1][2][3][4].

This guide will provide an in-depth technical exploration of one particularly compelling mechanism of action associated with a subset of these derivatives: the reversible inhibition of Monoacylglycerol Lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system and has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, cancer, and inflammatory conditions[5][6]. For the purpose of this guide, we will consider a hypothetical derivative from this class that acts as a potent and selective MAGL inhibitor.

The Role of Monoacylglycerol Lipase in Cellular Signaling

Monoacylglycerol lipase (MAGL) is a serine hydrolase primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a critical signaling molecule that activates the cannabinoid receptors CB1 and CB2, which are involved in regulating a multitude of physiological processes, including pain, mood, appetite, and immune function. By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL effectively terminates its signaling.

Arachidonic acid, a product of 2-AG hydrolysis, is a precursor to prostaglandins, which are pro-inflammatory mediators. Therefore, MAGL activity not only modulates endocannabinoid signaling but also influences inflammatory pathways.

Mechanism of Action: Reversible Inhibition of MAGL

The therapeutic potential of inhibiting MAGL lies in its ability to elevate the levels of 2-AG, thereby enhancing the activation of cannabinoid receptors. This can lead to beneficial effects such as reduced pain and inflammation, and neuroprotection. Furthermore, by reducing the production of arachidonic acid, MAGL inhibitors can also exert anti-inflammatory effects by limiting the synthesis of prostaglandins.

The focus on reversible MAGL inhibitors is a key strategy in drug development. While irreversible inhibitors can lead to a prolonged and profound inactivation of the enzyme, this can also result in side effects associated with the long-term disruption of the endocannabinoid system[5][6]. Reversible inhibitors, on the other hand, offer a more controlled and potentially safer therapeutic approach.

The hypothetical this compound derivative is designed to bind to the active site of MAGL in a non-covalent manner, temporarily blocking the access of 2-AG. This leads to a competitive and reversible inhibition of the enzyme's activity.

Signaling Pathway of MAGL Inhibition

References

- 1. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperazin-1-yl-piperidin-1-yl-methanone Scaffold: A Technical Guide to Structure-Activity Relationships for Drug Discovery

Abstract

The piperazine and piperidine rings are ubiquitous and invaluable scaffolds in modern medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological entities. The combination of these two privileged heterocycles through a methanone linker, creating the piperazin-1-yl-piperidin-1-yl-methanone core, offers a unique three-dimensional architecture with significant potential for fine-tuning pharmacological activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues based on this core, synthesizing insights from disparate studies to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the synthetic strategies, the impact of substitutions on each heterocyclic ring, and the conformational implications for biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction: The Power of Two Privileged Scaffolds

Piperidine and piperazine are six-membered nitrogen-containing heterocycles that are cornerstones of drug design.[1][2] Piperidine's single nitrogen atom provides a basic center for salt formation and hydrogen bonding, while its saturated ring allows for diverse conformational presentations.[1] Piperazine, with its two nitrogen atoms, offers additional points for substitution, enabling the modulation of basicity, solubility, and interactions with biological targets.[2]

The union of these two scaffolds via a methanone (carboxamide) linker creates a versatile platform for the development of novel therapeutics. The this compound core has been explored in the context of various therapeutic areas, including oncology, inflammation, and central nervous system disorders. This guide will dissect the SAR of this scaffold, providing a framework for the rational design of new and improved drug candidates.

General Synthetic Strategies

The synthesis of this compound analogues typically involves the coupling of a substituted piperazine with a substituted piperidine-carboxylic acid or its activated derivative. A common and efficient method is the amide coupling reaction facilitated by a coupling agent.

Caption: General synthetic scheme for this compound analogues.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogues can be systematically modulated by altering the substituents on both the piperazine and piperidine rings, as well as by modifying the methanone linker.

The Piperazine Moiety: A Gateway to Diverse Interactions

The piperazine ring, particularly the distal nitrogen atom (N4), is a key point for introducing diversity and influencing the pharmacological profile.

-

Aryl and Heteroaryl Substitutions: The introduction of aryl or heteroaryl groups at the N4 position is a common strategy to engage in aromatic interactions, such as π-π stacking and cation-π interactions, with the target protein. The nature and substitution pattern of this aromatic ring are critical for potency and selectivity. For instance, in a series of multi-target antipsychotics, aryl substitutions on the piperazine were crucial for achieving high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.

-

Alkyl and Benzyl Substitutions: Simple alkyl or benzyl groups at the N4 position can modulate lipophilicity and steric bulk. In some cases, these substitutions can lead to improved metabolic stability and oral bioavailability.

-

Impact on Basicity: The substituent at the N4 position significantly influences the basicity of the piperazine nitrogen atoms. This, in turn, affects the compound's ionization state at physiological pH, which is a critical determinant of its solubility, membrane permeability, and interaction with target proteins.

The Piperidine Ring: Fine-Tuning Potency and Selectivity

The piperidine ring offers another avenue for optimizing the pharmacological properties of the scaffold.

-

Substitution Position: The position of substitution on the piperidine ring is crucial. For example, in a series of CXCR3 chemokine antagonists, substitution at the 2'-position of a piperazine linked to a piperidine had a pronounced effect on receptor affinity.[3]

-

Nature of Substituents: The introduction of various functional groups on the piperidine ring can modulate activity. For instance, in a study of calcitonin gene-related peptide (CGRP) antagonists, piperidine analogues were prepared to improve oral bioavailability and metabolic stability.[2]

-

Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. Chiral piperidine scaffolds are increasingly utilized in drug design to enhance potency and selectivity.[1]

The Methanone Linker: More Than Just a Connector

The methanone (carboxamide) linker is not merely a passive connector but plays an active role in the molecule's interaction with its target.

-

Hydrogen Bonding: The amide bond can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), forming crucial interactions with the target protein.

-

Conformational Constraint: The planar nature of the amide bond restricts the relative orientation of the piperazine and piperidine rings, influencing the overall conformation of the molecule. Conformational analysis of piperazine and piperidine analogues has shown that the interplay of different functional groups can significantly affect the preferred three-dimensional structure.[4][5]

Pharmacological Applications and Quantitative Data

Analogues based on the this compound scaffold have shown promise in various therapeutic areas. The following table summarizes representative quantitative data from the literature for compounds containing this or a closely related core.

| Compound ID | Target(s) | Key Structural Features | IC50 / Ki (nM) | Reference |

| Compound 11 | D2, 5-HT1A, 5-HT2A | Amide-piperidine-aryl moiety | D2: 1.2, 5-HT1A: 2.5, 5-HT2A: 3.1 | |

| Analogue 18j | CXCR3 | Pyridyl-piperazinyl-piperidine | hCXCR3 IC50: 0.2 | [3] |

| Derivative 4 | MAGL | Phenyl(piperazin-1-yl)methanone | IC50: 6100 | [6] |

| Compound 4i | iNOS/COX-2 | Ferrocenyl(piperazine-1-yl)methanone | NO production IC50: 7650 | [7] |

Experimental Protocols

The evaluation of this compound analogues involves a range of in vitro and in vivo assays. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds against cancer cell lines.

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Protocol:

-

Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Protocol:

-

Prepare cell membranes expressing the target receptor (e.g., dopamine D2 receptor).

-

Incubate the membranes with a radiolabeled ligand (e.g., [3H]-spiperone) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the inhibition constant (Ki) from the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[8]

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and promising platform for the design of novel therapeutic agents. The ability to systematically modify the substituents on both the piperazine and piperidine rings, coupled with the conformational constraints imposed by the methanone linker, provides a rich chemical space for exploration. Future research in this area will likely focus on the development of highly selective ligands for specific biological targets, the optimization of pharmacokinetic properties to enhance drug-likeness, and the exploration of this scaffold for new and emerging therapeutic applications. The insights provided in this guide offer a solid foundation for the continued development of innovative medicines based on this privileged structural motif.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. benchchem.com [benchchem.com]

- 3. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Characterization of Piperazin-1-yl-piperidin-1-yl-methanone: A Guide to Receptor Affinity and Functional Profiling

Introduction

In the landscape of early-stage drug discovery, the initial characterization of novel chemical entities is a critical step toward identifying promising therapeutic candidates.[1][2] The piperazine and piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of clinically approved drugs targeting a wide range of biological systems, particularly the central nervous system.[3][4] The compound "Piperazin-1-yl-piperidin-1-yl-methanone" features both of these important heterocyclic motifs, suggesting a strong potential for biological activity.[5][6]

This application note provides a detailed, field-proven experimental protocol for the initial in vitro pharmacological evaluation of this compound. Given that piperazine-containing molecules frequently interact with G-protein coupled receptors (GPCRs), this guide will focus on a two-stage assay cascade.[7] First, a radioligand binding assay will determine the compound's affinity for a representative, high-value GPCR target: the human dopamine D2 receptor (D2R).[8][9] Second, a functional assay measuring cyclic adenosine monophosphate (cAMP) levels will elucidate whether the compound acts as an agonist or an antagonist at this receptor.[10] This comprehensive approach provides the foundational data necessary for structure-activity relationship (SAR) studies and further lead optimization.[2][11]

Part 1: Receptor Binding Affinity Profiling (Dopamine D2 Receptor)

The first step in characterizing a novel compound is to determine if it binds to a specific molecular target and with what affinity.[12] Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[11][12] This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of this compound for the human D2 receptor.

Principle of the Assay

This assay measures the ability of the unlabeled test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to the D2 receptor. The radioligand used here is [³H]-Spiperone, a well-characterized D2 antagonist.[13][14] By measuring the displacement of [³H]-Spiperone at various concentrations of the test compound, an IC₅₀ (half-maximal inhibitory concentration) can be determined. This value is then used to calculate the Kᵢ, which represents the affinity of the compound for the receptor.[15]

Experimental Workflow: D2R Radioligand Binding Assay

Caption: Workflow for the D2R competitive radioligand binding assay.

Detailed Protocol: D2R Radioligand Binding Assay

Materials and Reagents

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor (long isoform).

-

Radioligand: [³H]-Spiperone (Specific Activity: ~90-120 Ci/mmol).

-

Test Compound: this compound.

-

Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).

-

Scintillation Cocktail: (e.g., PerkinElmer Betaplate Scint).

-

Equipment: 96-well plate harvester, liquid scintillation counter (e.g., MicroBeta counter), multi-channel pipettes.

Procedure

-

Membrane Preparation: Thaw the frozen D2R membrane aliquot on ice. Resuspend the pellet in fresh, ice-cold Assay Buffer and determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes in Assay Buffer to a final concentration of 10-20 µg protein per well.[15]

-

Compound Dilution: Prepare a serial dilution series of this compound in Assay Buffer. A typical concentration range would be from 100 µM down to 0.1 nM in 10 half-log steps.

-

Radioligand Preparation: Dilute the [³H]-Spiperone stock in Assay Buffer to a working concentration that will result in a final assay concentration of approximately 0.2-0.3 nM. This concentration is typically 2-3 times the Kₔ of the radioligand to ensure a sufficient signal while allowing for competition.[13]

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Spiperone + 150 µL D2R membranes.

-

Non-Specific Binding (NSB): 50 µL (+)-Butaclamol (to a final concentration of 10 µM) + 50 µL [³H]-Spiperone + 150 µL D2R membranes.

-

Competition Binding: 50 µL of each test compound dilution + 50 µL [³H]-Spiperone + 150 µL D2R membranes.

-

-

Incubation: Gently agitate the plate and incubate for 60 minutes at 30°C to allow the binding reaction to reach equilibrium.[15]

-

Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters four times with 200 µL of ice-cold Wash Buffer to remove any unbound radioactivity.

-

Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15]

Data Analysis and Interpretation

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Specific Binding with Compound) / (Total Specific Binding)]).

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[16]

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

-

Data Presentation

| Parameter | Value |

| Radioligand ([³H]-Spiperone) Kₔ | e.g., 0.1 nM |

| Radioligand Concentration ([L]) | e.g., 0.25 nM |

| Test Compound IC₅₀ | Calculated Value (nM) |

| Test Compound Kᵢ | Calculated Value (nM) |

| Hill Slope | Calculated Value |

Part 2: Functional Activity Profiling (cAMP Assay)

After establishing binding affinity, the next crucial step is to determine the functional consequence of that binding.[17] Does the compound activate the receptor (agonist), block the action of the native ligand (antagonist), or have no effect? The D2 receptor is canonically coupled to the Gαᵢ protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10] This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) based competitive immunoassay to measure changes in cAMP.

Signaling Pathway: D2 Receptor and cAMP Modulation

Caption: D2R-mediated inhibition of the adenylyl cyclase/cAMP pathway.

Detailed Protocol: HTRF cAMP Functional Assay

Principle of the Assay This assay is a competitive immunoassay.[18] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a specific antibody labeled with a Europium cryptate.[19] When the cryptate and d2 are in close proximity, FRET occurs. An increase in cellular cAMP displaces the d2-tracer, decreasing the FRET signal. To measure Gαᵢ-mediated inhibition, cells are first stimulated with forskolin to raise basal cAMP levels, making the subsequent agonist-induced decrease measurable.[20][21]

Materials and Reagents

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor.

-

Assay Kit: HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer). The kit includes cAMP-d2, anti-cAMP cryptate, and lysis buffer.

-

Stimulant: Forskolin.

-

Reference Agonist: Quinpirole.

-

Reference Antagonist: Haloperidol or (+)-Butaclamol.

-

Test Compound: this compound.

-

Assay Plates: White, low-volume 384-well plates.

-

Equipment: HTRF-compatible plate reader.

Procedure: Antagonist Mode

-

Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer at a density of ~0.5-1.0 x 10⁶ cells/mL.

-

Compound Plating: Add 5 µL of the test compound (this compound) at various concentrations to the 384-well plate. Also include wells for the reference antagonist.

-

Cell Addition & Pre-incubation: Add 5 µL of the cell suspension to each well. Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation: Prepare a solution of the reference agonist (Quinpirole) at a concentration that gives ~80% of its maximal effect (EC₈₀), also containing forskolin (e.g., 10 µM final concentration). Add 5 µL of this solution to the wells.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Lysis and Detection: Add 5 µL of the cAMP-d2 solution followed by 5 µL of the anti-cAMP cryptate solution (prepared in lysis buffer as per the manufacturer's protocol).[22]

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

To test for Agonist Mode , omit the reference agonist (Quinpirole) and the pre-incubation step. The test compound is added along with forskolin, and a decrease in the FRET signal relative to forskolin alone would indicate agonist activity.

Data Analysis and Interpretation

-

Calculate HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Convert Ratio to cAMP Concentration: Use a standard curve (run in parallel on the same plate) to convert the HTRF ratio to nM of cAMP.[23]

-

Plot Dose-Response Curves:

-

Antagonist Mode: Plot the cAMP concentration against the log concentration of the test compound. The data should show an increase in cAMP as the test compound blocks the inhibitory effect of the reference agonist. Calculate the IC₅₀.

-

Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound. A dose-dependent decrease in cAMP indicates agonist activity. Calculate the EC₅₀.

-

-

Determine Potency: The EC₅₀ (for agonists) or IC₅₀ (for antagonists) represents the potency of the compound in this functional assay.

Data Presentation

| Assay Mode | Test Compound | Parameter | Value (nM) |

| Agonist | Quinpirole (Control) | EC₅₀ | e.g., 5.2 nM |

| Agonist | This compound | EC₅₀ | Calculated Value |

| Antagonist | Haloperidol (Control) | IC₅₀ | e.g., 2.1 nM |

| Antagonist | This compound | IC₅₀ | Calculated Value |

Conclusion

This application note provides a robust, two-tiered framework for the initial in vitro characterization of "this compound." By first establishing its binding affinity at the human D2 receptor through a radioligand binding assay and subsequently defining its functional profile as either an agonist or antagonist via a cAMP assay, researchers can generate the critical data needed to make informed decisions in the drug discovery pipeline.[24][25] Adherence to these detailed protocols, grounded in established pharmacological principles, will ensure the generation of high-quality, reproducible data, paving the way for further investigation and optimization of this promising chemical scaffold.[26]

References

- 1. benchchem.com [benchchem.com]

- 2. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. multispaninc.com [multispaninc.com]

- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. mdpi.com [mdpi.com]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Assay in Summary_ki [bdb99.ucsd.edu]

- 23. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 24. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ChemPartner [chempartner.com]

- 26. researchgate.net [researchgate.net]

Mastering the Preparation of Piperazin-1-yl-piperidin-1-yl-methanone Stock Solutions: An In-depth Guide

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation of stock solutions of the novel compound Piperazin-1-yl-piperidin-1-yl-methanone. The methodologies outlined herein are grounded in established principles of chemical handling and solution preparation, ensuring accuracy, reproducibility, and safety. This guide emphasizes the rationale behind each step, empowering the user to adapt the protocol to specific experimental needs while maintaining the integrity of the compound.

Introduction

This compound is a heterocyclic amide with potential applications in various fields of biomedical research and drug discovery. Its unique structure, featuring both piperazine and piperidine moieties, suggests a diverse range of biological activities. Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure reliable and reproducible experimental outcomes. This document provides a robust framework for the solubilization and storage of this compound, addressing key considerations such as solvent selection, safety precautions, and stability.

Compound Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of its stock solutions. The key specifications for this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 41340-88-9 | |

| Molecular Formula | C₁₀H₁₉N₃O | |

| Molecular Weight | 197.28 g/mol | |

| Form | Solid | |

| Melting Point | 80-82 °C (hydrochloride salt) | |

| Boiling Point | 314.4 °C at 760 mmHg (hydrochloride salt) | |

| Density | 1.106 g/cm³ (hydrochloride salt) |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), when handling the solid compound and its solutions.

-

Respiratory Protection: Avoid inhaling dust or aerosols. Handle the solid compound in a well-ventilated area or a chemical fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Protocol for Stock Solution Preparation

This protocol provides a step-by-step guide for preparing a stock solution of this compound. The choice of solvent is critical and should be based on the specific requirements of the downstream application.

Materials and Equipment

-

This compound (solid)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Sonicator (optional)

-

Sterile, amber vials for storage

-

Solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Phosphate-Buffered Saline (PBS))

Solvent Selection Rationale

The solubility of piperazine and piperidine derivatives can vary significantly. Based on the general properties of these classes of compounds, the following solvents are recommended for initial solubility testing:

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for preparing high-concentration stock solutions for in vitro assays.

-

Ethanol: A polar protic solvent that is often used for in vivo studies due to its lower toxicity compared to DMSO.

-

Aqueous Buffers (e.g., PBS): The solubility of piperazine and piperidine-containing compounds in aqueous solutions can often be enhanced by adjusting the pH. As basic compounds, their solubility typically increases in acidic conditions due to salt formation.

Step-by-Step Protocol

-

Equilibration: Allow the container of this compound to reach room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of the solid compound using an analytical balance. Perform this step in a chemical fume hood to minimize inhalation exposure.

-

Dissolution:

-

Transfer the weighed compound to a volumetric flask of the appropriate size.

-

Add a small amount of the chosen solvent (e.g., DMSO or ethanol) to the flask, approximately 50-70% of the final volume.

-

Cap the flask and vortex thoroughly to facilitate dissolution. Gentle warming (not exceeding 40°C) or sonication in a water bath can be used to aid in the dissolution of poorly soluble compounds. Visually inspect the solution to ensure that all solid particles have dissolved.

-

-

Final Volume Adjustment: Once the compound is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and protect the compound from light.

-

Store the aliquots at -20°C or -80°C for long-term storage. The stability of the compound in solution should be validated for the specific storage conditions and duration.

-

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of a stock solution of this compound.

Conclusion

The protocol described in this application note provides a reliable and safe method for the preparation of stock solutions of this compound. By understanding the rationale behind each step, researchers can confidently prepare high-quality stock solutions, which are essential for obtaining accurate and reproducible results in their studies. It is imperative to always adhere to good laboratory practices and appropriate safety precautions when handling this and any other chemical compound.

Application Notes and Protocols for the Analytical Characterization of (Piperazin-1-yl)(piperidin-1-yl)methanone

Introduction

(Piperazin-1-yl)(piperidin-1-yl)methanone is a chemical entity featuring both piperazine and piperidine rings linked by a ketone functional group. The piperazine and piperidine moieties are prevalent scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] The dual nature of this molecule, possessing a secondary amine in the piperazine ring and a tertiary amide linkage, presents a unique analytical challenge. Accurate and robust analytical methods are therefore essential for its identification, purity assessment, and overall characterization in research and development settings.

This comprehensive guide provides a suite of detailed application notes and protocols designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles for analogous structures and are designed to ensure scientific integrity and trustworthiness in your results.

Structural and Physicochemical Properties

Before delving into analytical protocols, a foundational understanding of the molecule's properties is crucial for method development. (Piperazin-1-yl)(piperidin-1-yl)methanone is a polar, basic compound. The presence of the piperazine ring, with its two nitrogen atoms, imparts basicity to the molecule. The molecule's polarity suggests good solubility in polar organic solvents. However, the lack of a strong chromophore means that direct UV detection at higher wavelengths might be challenging, potentially necessitating derivatization for sensitive HPLC analysis.[4][5][6]

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for assessing the purity of (Piperazin-1-yl)(piperidin-1-yl)methanone and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like our target molecule.[4] Given the compound's polar and basic nature, several HPLC modes can be employed.

RP-HPLC is a common starting point. However, due to the compound's hydrophilicity, it may exhibit poor retention on traditional C18 columns.[7] To overcome this, several strategies can be employed:

-

Use of Ion-Pairing Reagents: Introducing an ion-pairing reagent to the mobile phase can enhance the retention of the basic analyte on the nonpolar stationary phase.

-

Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for polar compounds, utilizing a polar stationary phase and a mobile phase with a high concentration of organic solvent.[4][8]

Since the target molecule lacks a significant UV chromophore, derivatization is often necessary to achieve high sensitivity with a UV detector.[5][6] A common derivatizing agent for secondary amines like the one in the piperazine ring is 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, UV-active product.[4][5][6]

Protocol 1: RP-HPLC-UV Analysis after Derivatization with NBD-Cl

Objective: To quantify (Piperazin-1-yl)(piperidin-1-yl)methanone by HPLC with UV detection following pre-column derivatization.

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector

-

Analytical column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

(Piperazin-1-yl)(piperidin-1-yl)methanone reference standard

-

4-chloro-7-nitrobenzofuran (NBD-Cl)

-

Sodium borate buffer (pH 9.0)

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation (Derivatization):

-

To an aliquot of the sample or standard solution, add an excess of NBD-Cl solution (prepared in acetonitrile).

-

Add sodium borate buffer to maintain an alkaline pH, which facilitates the reaction.

-

Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.[4]

-

Cool the solution to room temperature and dilute with the mobile phase before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient will need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 35°C

-

UV Detection: The wavelength will depend on the absorption maximum of the NBD-derivative, which should be determined using a PDA detector.[5]

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized analyte based on its retention time compared to the derivatized standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the analyte in the sample from the calibration curve.

-

Table 1: Typical HPLC Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds.[9] For (Piperazin-1-yl)(piperidin-1-yl)methanone, its volatility may be sufficient for GC analysis, although derivatization might be necessary to improve its chromatographic properties and prevent on-column degradation.

Protocol 2: GC-MS Analysis for Identification and Purity

Objective: To identify (Piperazin-1-yl)(piperidin-1-yl)methanone and assess its purity by GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (single quadrupole or time-of-flight)

-

GC column: A nonpolar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

Reagents:

-

Suitable solvent for sample dissolution (e.g., dichloromethane, methanol)

-

(Piperazin-1-yl)(piperidin-1-yl)methanone sample

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound.

-

-

Data Analysis:

-

The retention time of the peak corresponding to the analyte can be used for identification.

-

The mass spectrum will show a molecular ion peak (if stable) and characteristic fragmentation patterns. The fragmentation of the piperidine and piperazine rings will produce specific ions that can be used for structural confirmation. For instance, piperidine alkaloids often show a base peak corresponding to the loss of a side chain.[10]

-

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for confirming the chemical structure of (Piperazin-1-yl)(piperidin-1-yl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR should be performed.

Insights from NMR:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the piperazine and piperidine rings. The chemical shifts and coupling patterns of these protons will provide detailed information about the connectivity and conformation of the molecule. Due to the amide bond, restricted rotation may lead to the observation of multiple conformers at room temperature, resulting in broadened or multiple sets of signals.[11][12][13]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon is a key indicator of the amide functionality.[14]

Protocol 3: NMR Spectroscopic Analysis

Objective: To confirm the structure of (Piperazin-1-yl)(piperidin-1-yl)methanone.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

(Piperazin-1-yl)(piperidin-1-yl)methanone sample

Procedure:

-

Sample Preparation: Dissolve a few milligrams of the sample in the appropriate deuterated solvent in an NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[15]

-

-

Data Analysis:

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the signals to the specific protons in the molecule.

-

Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected FT-IR Absorptions:

-

N-H Stretch: The secondary amine in the piperazine ring will show a characteristic N-H stretching vibration in the region of 3350-3310 cm⁻¹.[16] The absence of a primary amine's two-band pattern is a key diagnostic feature.[17]

-

C=O Stretch: The amide carbonyl group will exhibit a strong absorption band in the range of 1680-1630 cm⁻¹.

-

C-N Stretch: The C-N stretching vibrations of the aliphatic amines will appear in the 1250–1020 cm⁻¹ region.[16]

Protocol 4: FT-IR Spectroscopic Analysis

Objective: To identify the key functional groups in (Piperazin-1-yl)(piperidin-1-yl)methanone.

Instrumentation:

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.[18]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 2: Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3350 - 3310 | Medium |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium to Strong |

| C=O Stretch (amide) | 1680 - 1630 | Strong |

| C-N Stretch (aliphatic amine) | 1250 - 1020 | Medium to Weak |

Conclusion

The analytical characterization of (Piperazin-1-yl)(piperidin-1-yl)methanone requires a multi-technique approach. The protocols and guidelines presented in this document provide a robust framework for the separation, quantification, and structural elucidation of this compound. By combining chromatographic and spectroscopic methods, researchers can ensure the identity, purity, and quality of their samples, which is paramount for reliable scientific outcomes and drug development endeavors.

References

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. neuroquantology.com [neuroquantology.com]

- 4. benchchem.com [benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. jocpr.com [jocpr.com]

- 7. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]

- 8. tandfonline.com [tandfonline.com]

- 9. cmbr-journal.com [cmbr-journal.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. rockymountainlabs.com [rockymountainlabs.com]

- 18. researchgate.net [researchgate.net]

Application Note: Structural Confirmation of Piperazin-1-yl-piperidin-1-yl-methanone using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the structural confirmation of the synthesized compound, Piperazin-1-yl-piperidin-1-yl-methanone, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive methodology, including sample preparation, and the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR data. The protocols and interpretive guidance herein are designed to ensure scientifically sound and verifiable structural elucidation, critical for applications in medicinal chemistry and drug development.

Introduction: The Imperative of Unambiguous Structural Verification

In the synthesis of novel chemical entities, the unequivocal confirmation of the molecular structure is a cornerstone of scientific rigor. For a molecule such as this compound, which incorporates two distinct heterocyclic rings linked by a carbonyl group, subtle isomeric possibilities necessitate a robust analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the complete structural elucidation of organic molecules in solution.[1][2] Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides a detailed "fingerprint" of the molecule, revealing not only the presence of specific functional groups but also their connectivity.

This guide will walk the user through the logical workflow for confirming the structure of this compound, from initial sample preparation to the final interpretation of a suite of NMR experiments.

Predicted NMR Spectral Characteristics

A foundational step in NMR-based structural confirmation is the prediction of the expected spectrum based on the putative structure. This allows for a targeted analysis of the acquired data.

Molecular Structure and Atom Numbering:

Caption: Structure of this compound with atom numbering.

Expected ¹H NMR Signatures:

The proton NMR spectrum is anticipated to show distinct signals for the piperidine and piperazine ring protons. Due to the amide bond, hindered rotation around the C7-N1 bond may lead to broadened signals for the piperidine protons adjacent to the nitrogen (C2 and C6).

Expected ¹³C NMR Signatures:

The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon (C7) and distinct signals for the carbons of the two heterocyclic rings.

Table 1: Predicted Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| C2, C6 | ~3.4 - 3.8 | ~45 - 50 | Protons and carbons alpha to the amide nitrogen are deshielded. |

| C3, C5 | ~1.5 - 1.7 | ~25 - 30 | Aliphatic protons and carbons in the piperidine ring. |

| C4 | ~1.5 - 1.7 | ~24 - 28 | Aliphatic proton and carbon in the piperidine ring. |

| C7 | - | ~165 - 175 | Carbonyl carbon, significantly deshielded. |

| C10, C14 | ~3.4 - 3.8 | ~45 - 50 | Protons and carbons alpha to the amide nitrogen. |

| C11, C13 | ~2.8 - 3.2 | ~40 - 45 | Protons and carbons alpha to the secondary amine. |

| N12-H | ~1.5 - 3.0 (broad) | - | Exchangeable proton, signal may be broad and its position concentration-dependent. |

Note: These are estimated chemical shifts and may vary depending on the solvent and experimental conditions.

Experimental Protocols

The following protocols are designed to yield high-quality NMR data suitable for unambiguous structural confirmation.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.[3]

Materials:

-

This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

-

Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

High-quality 5 mm NMR tubes[9]

-

Pasteur pipette and glass wool

Protocol:

-

Weigh approximately 10-20 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[10] The choice of solvent is critical; it must dissolve the sample completely and should not have signals that overlap with the analyte's signals.[11] CDCl₃ is a common choice for many organic molecules.

-

Add a small amount of TMS to the solvent. TMS is used as an internal reference, with its ¹H and ¹³C signals set to 0.00 ppm.[5][6][7][8]

-

Gently agitate the vial to ensure complete dissolution of the sample. If necessary, gentle warming or sonication can be used.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[3][12]

-

Cap the NMR tube securely and label it clearly.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).[13]

-

Spectral Width (sw): Approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time (aq): Around 3-4 seconds to ensure good resolution.[14][15]

-

Relaxation Delay (d1): 1-2 seconds.[16]

-

Number of Scans (ns): 8 to 16 scans for a reasonably concentrated sample.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg' on Bruker systems).

-

Spectral Width (sw): Approximately 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time (aq): Around 1-2 seconds.[17]

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 scans or more, as ¹³C has a low natural abundance.

2D COSY (Correlation Spectroscopy) Acquisition:

-

Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[1][18]

-

Pulse Program: Standard COSY pulse sequence (e.g., 'cosygp' on Bruker systems).

-

Spectral Width (sw): Same as the ¹H NMR experiment in both dimensions.

-

Number of Scans (ns): 2-4 scans per increment.

2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

-

Purpose: To identify direct one-bond correlations between protons and carbons.[19][20]

-

Pulse Program: Standard HSQC pulse sequence (e.g., 'hsqcedetgpsp' on Bruker systems).

-

Spectral Width (sw): F2 (¹H) dimension same as ¹H NMR; F1 (¹³C) dimension sufficient to cover the expected carbon chemical shift range (~180 ppm).

-

Number of Scans (ns): 4-8 scans per increment.

Data Processing and Interpretation: A Step-by-Step Guide

Caption: Logical workflow for NMR data interpretation.

Step 1: Analyze the ¹H NMR Spectrum

-

Chemical Shift: Compare the observed chemical shifts with the predicted values in Table 1.

-

Integration: The relative areas of the peaks should correspond to the number of protons in each environment. For example, the signals for the piperidine ring protons (C2-C6) should integrate to a total of 10 protons, and the piperazine ring protons (C10, C11, C13, C14) should integrate to 8 protons.

-

Multiplicity (Splitting Patterns): The splitting of signals provides information about neighboring protons. For instance, protons on adjacent carbons in the rings will show coupling to each other.

Step 2: Analyze the ¹³C NMR Spectrum

-

Count the number of distinct carbon signals. For the proposed structure, we expect to see 6 unique carbon signals (C2/C6, C3/C5, C4, C7, C10/C14, C11/C13) due to molecular symmetry.

-

Confirm the presence of the carbonyl carbon signal in the downfield region (~165-175 ppm).

Step 3: Interpret the 2D COSY Spectrum

-

Look for off-diagonal cross-peaks, which indicate proton-proton coupling.[18]

-

Trace the coupling networks to confirm the connectivity within the piperidine and piperazine rings. For example, the protons on C2 should show a correlation to the protons on C3, which in turn will show a correlation to the protons on C4, and so on around the ring.

Step 4: Interpret the 2D HSQC Spectrum

-

Each cross-peak in the HSQC spectrum represents a direct attachment of a proton to a carbon.[19][20]

-

Use this information to definitively assign each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.5 ppm that integrates to 4 protons should show a correlation to the carbon signal at ~48 ppm, confirming their assignment as the C2 and C6 positions.

By systematically analyzing the data from these four NMR experiments, a complete and unambiguous structural confirmation of this compound can be achieved. Any significant deviation from the expected spectra would warrant further investigation and potential re-evaluation of the synthetic outcome.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of synthesized compounds. By following the detailed protocols and interpretive strategies outlined in this application note, researchers can confidently verify the structure of this compound. This rigorous analytical approach is fundamental to ensuring the quality and integrity of chemical research and development.

References

- 1. use of nmr in structure ellucidation | PDF [slideshare.net]

- 2. emerypharma.com [emerypharma.com]

- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Tetramethylsilane - Wikipedia [en.wikipedia.org]

- 6. savemyexams.com [savemyexams.com]

- 7. acs.org [acs.org]

- 8. Tetramethylsilane: Significance and symbolism [wisdomlib.org]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. organomation.com [organomation.com]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 14. books.rsc.org [books.rsc.org]

- 15. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 18. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]

- 19. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 20. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]

Application Note: High-Resolution Mass Spectrometry for Accurate Molecular Weight Determination of Piperazin-1-yl-piperidin-1-yl-methanone

Abstract

This application note presents a robust and precise method for the molecular weight determination of Piperazin-1-yl-piperidin-1-yl-methanone using High-Resolution Accurate-Mass (HRAM) Spectrometry. Accurate mass measurement is a critical first step in the structural elucidation and quality control of novel chemical entities in pharmaceutical research and development.[1][2][3] We detail a protocol employing Electrospray Ionization (ESI) coupled with an Orbitrap mass analyzer, which provides sub-ppm mass accuracy, unequivocally confirming the elemental composition of the target compound.[4][5] The principles behind the selection of the ionization method and mass analyzer are discussed, followed by a comprehensive, step-by-step protocol for sample preparation, instrument setup, data acquisition, and analysis. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a reliable method for characterizing similar small molecules.

Introduction and Scientific Rationale

This compound is a small molecule containing both piperazine and piperidine moieties, which are common scaffolds in medicinal chemistry.[6][7][8] The precise determination of its molecular weight is fundamental to verify its chemical identity, assess purity, and support regulatory filings. High-Resolution Mass Spectrometry (HRAM MS) is the gold standard for this task, offering exceptional mass accuracy and resolution that allows for the differentiation of compounds with very similar nominal masses (isobars).[9][10]

Causality of Experimental Choices

-

Ionization Method: Electrospray Ionization (ESI) The chemical structure of this compound features multiple basic nitrogen atoms, making it highly polar and readily protonated in solution. Electrospray Ionization (ESI) is the ideal "soft ionization" technique for such molecules.[11][12][13] ESI generates gas-phase ions directly from a liquid sample with minimal fragmentation, preserving the intact molecular ion for accurate mass measurement.[11][12] Its high efficiency for polar and ionizable compounds makes it superior to alternatives like Atmospheric Pressure Chemical Ionization (APCI), which is better suited for less polar and more volatile analytes.[14][15][16][17][18] The analysis will be conducted in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Mass Analyzer: Orbitrap High-Resolution Mass Spectrometry To achieve unambiguous molecular formula confirmation, a mass analyzer with high resolving power and mass accuracy is essential.[9] Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are the leading platforms for this purpose.[3][4][19][20] This protocol utilizes an Orbitrap-based mass spectrometer, which consistently delivers high resolution (often >100,000 FWHM) and sub-ppm mass accuracy.[4][5][21] This level of performance is critical to distinguish the target analyte from potential matrix interferences and to provide high confidence in the assigned elemental composition.[9]

Analyte Information

The fundamental properties of the target compound are summarized below. The theoretical monoisotopic mass is calculated from the most abundant isotopes of its constituent elements and serves as the reference value for accurate mass validation.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₀H₁₉N₃O |

| Theoretical Avg. Mass | 197.28 g/mol |

| Theoretical Mono. Mass | 197.15281 Da |

| Protonated Ion [M+H]⁺ | 198.16019 Da |

Structure:

(Simplified representation of piperidine ring bonded to carbonyl, bonded to piperazine ring)

Experimental Workflow and Protocols

The overall experimental process is designed for clarity, reproducibility, and accuracy, moving from sample preparation to final data interpretation.

Caption: Experimental workflow for accurate mass determination.

Protocol: Sample Preparation

A clean sample is paramount for achieving high-quality mass spectrometry data.[22][23] This protocol minimizes matrix effects and ensures efficient ionization.[24]

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound standard. Dissolve the solid in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Vortex for 30 seconds to ensure complete dissolution.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. Prepare a final working solution with a concentration of 1 µg/mL in a solvent mixture of 50:50 acetonitrile/water containing 0.1% formic acid. The formic acid is crucial as it serves as a proton source to facilitate the formation of the [M+H]⁺ ion in the ESI source.[25]

-

Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC or MS system.[24]

Protocol: HRAM LC-MS System Configuration

The following parameters are provided as a starting point and should be optimized for the specific instrument in use. This protocol assumes an Orbitrap-based mass spectrometer coupled to a UHPLC system.

Table 1: Instrument Parameters

| Parameter | Setting | Rationale |

| LC System | ||

| Injection Volume | 2 µL | Standard volume for good sensitivity without overloading. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acid for protonation. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase with acid for protonation. |

| Flow Rate | 0.4 mL/min | Typical flow rate for standard analytical columns. |

| Gradient | 5% B for 0.5 min, ramp to 95% B over 2 min, hold for 1 min | A rapid gradient ensures the compound elutes as a sharp peak for optimal S/N. |

| MS System (ESI Source) | ||

| Ionization Mode | Positive | To detect the protonated [M+H]⁺ species.[25] |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation.[11] |

| Sheath/Aux Gas Flow | 40 / 10 (arbitrary units) | Aids in droplet desolvation and ion formation. |

| Source Temperature | 320 °C | Facilitates solvent evaporation from the ESI droplets. |

| MS System (Analyzer) | ||

| Scan Type | Full MS (Profile Mode) | Acquires data across a mass range to detect the molecular ion and any adducts. |

| Mass Range | 100 - 500 m/z | Covers the expected molecular ion and potential dimers or fragments. |

| Resolution | 120,000 @ m/z 200 | High resolution is necessary to achieve accurate mass measurement for formula confirmation.[4][9] |

| AGC Target | 1e6 | Prevents space-charge effects in the Orbitrap analyzer. |

| Maximum IT | 100 ms | Balances sensitivity with scan speed. |

Data Analysis and Expected Results

Methodical data analysis is required to confirm the molecular weight and elemental composition with high confidence.

-

Mass Spectrum Analysis: The acquired full-scan mass spectrum should be examined for the presence of the target ion. The most abundant ion is expected to be the protonated molecule [M+H]⁺ at a theoretical m/z of 198.16019.

-

Mass Accuracy Calculation: The mass accuracy is calculated in parts-per-million (ppm) using the following formula. A mass error of < 3 ppm is considered excellent confirmation of the elemental composition. Mass Error (ppm) = [(Observed Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

-

Isotopic Pattern Matching: The instrument software should be used to compare the observed isotopic pattern of the ion at m/z 198.16 with the theoretical pattern for C₁₀H₂₀N₃O⁺. A close match provides orthogonal confirmation of the elemental formula.

Table 2: Expected Results for Molecular Weight Confirmation

| Parameter | Expected Value | Confidence Metric |

| Observed [M+H]⁺ | ~198.1601 Da | The centroid mass from the high-resolution spectrum. |

| Theoretical [M+H]⁺ | 198.16019 Da | Calculated value for C₁₀H₂₀N₃O⁺. |

| Mass Error | < 3 ppm | A low ppm error indicates high accuracy and confidence in the measurement.[10] |

| Isotope Pattern Match | > 95% Score | Confirms the number of carbon atoms and overall elemental composition. |

Structural Confirmation via Tandem MS (MS/MS)

While not the primary goal of molecular weight determination, tandem mass spectrometry (MS/MS) can provide valuable structural confirmation.[6] By isolating the precursor ion (m/z 198.16) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. The fragmentation of piperazine and piperidine derivatives often involves cleavage of the C-N bonds within and adjacent to the rings.[26][27][28]

Caption: Predicted fragmentation pathway of [M+H]⁺.

Method Trustworthiness and Validation

For use in regulated environments, such as pharmaceutical development, this analytical method must be validated.[29][30] Key parameters to assess include:

-

Specificity: The ability to detect the analyte unequivocally in the presence of other components. HRAM provides high specificity.[31]

-

Accuracy & Precision: Determined by analyzing replicate preparations of a known standard. Accuracy should be close to the true value, and precision (expressed as %RSD) should be low.[32]

-

Linearity: Establishes the concentration range over which the instrument response is proportional to the analyte concentration.[32]

Conclusion

The protocol described in this application note provides a definitive and highly reliable method for determining the molecular weight and confirming the elemental composition of this compound. The combination of Electrospray Ionization with a high-resolution Orbitrap mass analyzer delivers the sub-ppm mass accuracy required for confident structural assignment in a drug discovery and development setting. The methodology is robust, sensitive, and can be readily adapted for the characterization of other novel polar small molecules.

References

- 1. mtoz-biolabs.com [mtoz-biolabs.com]

- 2. pharmafocusamerica.com [pharmafocusamerica.com]

- 3. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Orbitrap LC-MS | Thermo Fisher Scientific - FR [thermofisher.com]

- 6. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. preprints.org [preprints.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Enhancing Mass Measurement Accuracy in Q-TOF MS | Technology Networks [technologynetworks.com]

- 11. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 12. poseidon-scientific.com [poseidon-scientific.com]

- 13. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 15. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]